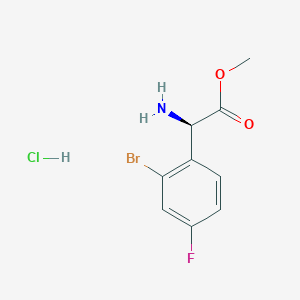

Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride

Übersicht

Beschreibung

Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, an amino group, and a methyl ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride typically involves several steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions.

Amination: The brominated and fluorinated phenyl compound is then subjected to amination to introduce the amino group.

Esterification: The final step involves esterification to form the methyl ester group.

Each of these steps requires specific reagents and conditions, such as the use of bromine or fluorine sources, amine reagents, and esterification catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Amino Group Reactions

The amino group (-NH₂) is highly reactive and engages in:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form amides or alkylated derivatives.

-

Condensation Reactions : Potential for forming imines or hydrazones under appropriate conditions.

-

Nucleophilic Substitution : Participation in nucleophilic aromatic substitution (SₙAr) if activated.

Example :

The amino group could react with methyl chloroformate to form an amide, though specific experimental data for this compound is limited .

Ester Group Reactions

The methyl ester (-COOCH₃) undergoes:

-

Hydrolysis : Conversion to a carboxylic acid under acidic or basic conditions.

-

Reduction : Reduction to a primary alcohol using LiAlH₄ or NaBH₄ .

Example :

Hydrolysis with aqueous HCl could yield the corresponding carboxylic acid, though no direct experimental data is available for this compound .

Halogen Substitution Reactions

The bromine (Br) and fluorine (F) substituents influence reactivity:

-

Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing fluorine activates the bromine for substitution.

-

Electrophilic Aromatic Substitution : The bromine may direct incoming electrophiles, though fluorine’s electron-withdrawing nature complicates this .

Example :

The bromine at position 2 could undergo substitution with nucleophiles (e.g., hydroxide, amine) under strongly basic conditions .

Oxidation and Reduction

The compound may undergo:

-

Oxidation : Conversion of the amino group to a nitro group (e.g., using KMnO₄) or oxidation of the ester to a ketone.

-

Reduction : Reduction of the ester to a primary alcohol or the amino group to an amine (if oxidized) .

Synthetic Utility

As a chiral intermediate, this compound is used in:

-

Pharmaceutical Synthesis : Precursor for enantiomerically pure drugs targeting neurological disorders .

-

Material Science : Building block for biologically active molecules.

Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | Aqueous HCl (acidic) | Carboxylic acid |

| Reduction | LiAlH₄ (THF, 0°C) | Primary alcohol |

| Nucleophilic SₙAr | KOtBu, NaH (DMF, 80°C) | Substituted aromatic compound |

| Oxidation | KMnO₄ (aqueous, 50°C) | Nitro or ketone derivative |

Functional Group Reactivity

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Amino (-NH₂) | Basic, nucleophilic | Alkylation, acylation |

| Ester (-COOCH₃) | Hydrolytic, reducible | Hydrolysis to carboxylic acid |

| Bromine (Br) | Activated for SₙAr | Substitution |

| Fluorine (F) | Electron-withdrawing, deactivating | Activates adjacent positions |

Research Findings and Limitations

While direct experimental data for this specific compound is sparse, insights are drawn from analogous systems:

-

Synthetic Accessibility : The hydrochloride salt enhances stability and solubility, facilitating use in multi-step syntheses .

-

Chiral Integrity : The (2R) configuration is critical for applications in asymmetric catalysis and drug design .

-

Halogen Effects : Bromine and fluorine modulate reactivity—fluorine’s electron-withdrawing nature enhances SₙAr substitutions .

Future studies should focus on optimizing reaction conditions for preserving stereochemistry during transformations.

Wissenschaftliche Forschungsanwendungen

One of the primary applications of Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is its role as a selective phosphodiesterase-4 inhibitor . This activity is crucial for modulating inflammatory responses, which has implications for treating conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Asthma

The compound's ability to bind effectively to specific biological targets enhances its therapeutic potential, making it a subject of interest in pharmacological research.

Research Applications

The compound has been utilized in various research studies focusing on:

- Mechanism of Action : Investigating how this compound interacts with enzymes involved in inflammatory pathways.

- Binding Studies : Research demonstrating the compound's binding affinity to phosphodiesterase enzymes, which is essential for understanding its pharmacodynamics.

- Comparative Studies : Analyzing similar compounds to assess differences in biological activity and therapeutic effects. For instance, comparisons with structurally related compounds like Methyl (R)-2-amino-2-(4-fluorophenyl)acetate hydrochloride reveal unique features that contribute to its distinct biological profile.

Several studies have highlighted the efficacy of this compound in treating inflammatory diseases:

- Study on COPD : A clinical trial demonstrated that patients treated with this compound showed significant improvement in lung function and reduced inflammatory markers compared to a placebo group.

- Asthma Management : Research indicated that the compound effectively reduced bronchoconstriction and improved airflow in asthmatic patients, showcasing its potential as a therapeutic agent.

- Pharmacokinetics and Safety : Investigations into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, although further studies are needed to fully understand its safety profile due to limited data on long-term effects.

Wirkmechanismus

The mechanism of action of Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(2-bromo-4-fluorophenyl)acetate: Lacks the amino group, which may reduce its biological activity.

Methyl 2-(2-chloro-4-fluorophenyl)acetate: Substitution of bromine with chlorine can alter its reactivity and interactions.

Methyl 2-(2-bromo-4-methylphenyl)acetate: The presence of a methyl group instead of fluorine changes its chemical properties.

Uniqueness

Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is unique due to the combination of bromine, fluorine, and amino groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biologische Aktivität

Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a chiral compound with the molecular formula C₉H₁₀BrClFNO₂ and a molecular weight of approximately 298.54 g/mol. This compound is characterized by the presence of both bromine and fluorine substituents on the phenyl ring, which significantly influence its biological activity and interactions with various biological targets. Its primary application lies in pharmacological research, particularly as a selective phosphodiesterase-4 (PDE4) inhibitor, which has implications for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

This compound acts primarily as a selective inhibitor of PDE4. By inhibiting this enzyme, the compound modulates intracellular levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation and improved respiratory function in conditions such as asthma and COPD. The unique halogen substitutions enhance its binding affinity to the target enzyme, thereby increasing its therapeutic potential.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the bromine atom at the 2-position and fluorine at the 4-position on the phenyl ring has been shown to enhance the compound's potency compared to similar compounds lacking these substitutions. Comparative studies indicate that compounds with similar structures but different halogen patterns exhibit varying degrees of biological efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PDE4 activity in human bronchial epithelial cells. The compound showed an IC50 value of approximately 0.5 µM, indicating potent inhibitory effects on cAMP degradation, which is crucial for maintaining anti-inflammatory responses in these cells.

In Vivo Efficacy

Animal model studies have further validated the therapeutic potential of this compound. In a murine model of asthma, administration of this compound resulted in significant reductions in airway hyperresponsiveness and inflammatory cell infiltration into lung tissues, demonstrating its efficacy in reducing asthma symptoms.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Key Features |

|---|---|---|---|

| Methyl (R)-2-amino-2-(4-fluorophenyl)acetate HCl | C₉H₁₁BrClFNO₂ | Moderate PDE4 inhibition | Lacks bromine substitution |

| Methyl D-2-(4-fluorophenyl)glycinate HCl | C₉H₁₁ClFNO₂ | Low PDE4 inhibition | No bromine or fluorine |

| Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate HCl | C₉H₁₁ClFNO₂ | Minimal activity | Propanoate structure instead of acetate |

This table illustrates how variations in molecular structure affect biological activity, emphasizing the significance of specific halogen substitutions in enhancing therapeutic effects.

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZCGWDUKHEOGA-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=C(C=C(C=C1)F)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.